molecular formula C12H17N B15217114 Cyclobutyl(o-tolyl)methanamine

Cyclobutyl(o-tolyl)methanamine

Cat. No.: B15217114
M. Wt: 175.27 g/mol
InChI Key: BHQDGIHEQMHKHJ-UHFFFAOYSA-N
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Description

Cyclobutyl(o-tolyl)methanamine is an organic compound that features a cyclobutyl group attached to a methanamine moiety, with an o-tolyl substituent This compound is of interest due to its unique structural properties, which include a four-membered cyclobutane ring and an aromatic o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyl(o-tolyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethylamine with o-tolyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the halide, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of carbon-carbon bonds between cyclobutyl boronic acids and o-tolyl halides, producing the target compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(o-tolyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The aromatic o-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation).

Major Products:

    Oxidation: Amine oxides or nitroso derivatives.

    Reduction: Corresponding amines or hydrocarbons.

    Substitution: Nitrated, sulfonated, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Cyclobutyl(o-tolyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclobutyl(o-tolyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl group provides conformational rigidity, which can enhance binding affinity and selectivity. The o-tolyl group contributes to hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: Cyclobutyl(o-tolyl)methanamine is unique due to the combination of its cyclobutyl and o-tolyl groups, which confer distinct structural and functional properties. This combination enhances its potential for use in various scientific and industrial applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

cyclobutyl-(2-methylphenyl)methanamine

InChI

InChI=1S/C12H17N/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10,12H,4,6-7,13H2,1H3

InChI Key

BHQDGIHEQMHKHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2CCC2)N

Origin of Product

United States

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